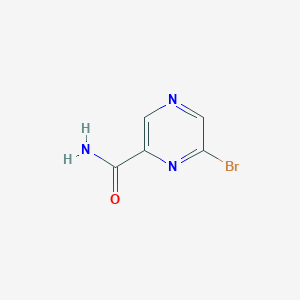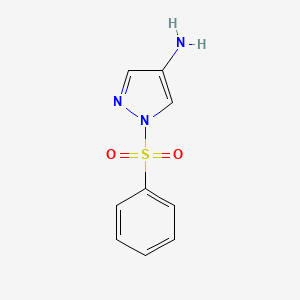
6-Bromopyrazine-2-carboxamide
Descripción general
Descripción
6-Bromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H4BrN3O and a molecular weight of 202.01 g/mol. This compound has a unique structure and properties that have attracted significant attention in scientific research.
Métodos De Preparación
The synthesis of 6-Bromopyrazine-2-carboxamide can be achieved through various synthetic routes. One practical and step-economic route involves the use of 3-aminopyrazine-2-carboxylic acid as the starting material . The process includes several steps such as bromination, amidation, and recrystallization to obtain the final product with high purity . Industrial production methods often optimize these steps to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
6-Bromopyrazine-2-carboxamide undergoes various chemical reactions, including substitution and reduction reactions . Common reagents used in these reactions include bromine, palladium catalysts, and reducing agents like Raney nickel . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Bromopyrazine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it has been studied for its potential antiviral properties. Additionally, it is used in the pharmaceutical industry for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 6-Bromopyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways . For example, it can inhibit certain enzymes or interfere with the synthesis of nucleic acids . These interactions can lead to various biological effects, such as antiviral activity .
Comparación Con Compuestos Similares
6-Bromopyrazine-2-carboxamide can be compared with other similar compounds, such as 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (favipiravir) . While both compounds share a pyrazine core, their substituents and resulting properties differ . Favipiravir, for instance, is known for its broad-spectrum antiviral activity . Other similar compounds include 3-aminopyrazine-2-carboxylic acid and 3,6-dichloropyrazine-2-carbonitrile .
Propiedades
IUPAC Name |
6-bromopyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULJUJAGMJHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III)](/img/structure/B3090209.png)










![1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine](/img/structure/B3090307.png)
![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)
